1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Overview
Description
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorobenzoyl group attached to the azetidine ring, along with a carboxylic acid functional group. The molecular formula of this compound is C11H9F2NO3, and it has a molecular weight of 241.19 g/mol .
Preparation Methods
The synthesis of 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common approach involves the cyclization of β-amino alcohols or β-amino acids.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced through acylation reactions using difluorobenzoyl chloride or other suitable reagents.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient synthesis.
Chemical Reactions Analysis
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the benzoyl group are replaced by other groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives, including their potential as antimicrobial or anticancer agents.
Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group and the azetidine ring contribute to the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid: Similar in structure but with different substitution patterns on the benzoyl group.
1-Benzoylazetidine-3-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(2,4-Dichlorobenzoyl)azetidine-3-carboxylic acid: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-difluorobenzoyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-7-1-2-8(9(13)3-7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZJSIQNVOCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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